molecular formula C19H19N3O3 B2471983 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one CAS No. 2309751-90-2

2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one

Cat. No.: B2471983
CAS No.: 2309751-90-2
M. Wt: 337.379
InChI Key: WAPDHQXTHWPBEJ-UHFFFAOYSA-N
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Description

2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by the construction of the piperidine ring and finally the chromenone structure. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties. It may be investigated for its effects on various diseases and conditions.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one
  • 2-[2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-4H-chromen-4-one
  • 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-quinolin-4-one

Uniqueness

What sets 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

2-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21-14(9-10-20-21)15-7-4-5-11-22(15)19(24)18-12-16(23)13-6-2-3-8-17(13)25-18/h2-3,6,8-10,12,15H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPDHQXTHWPBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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